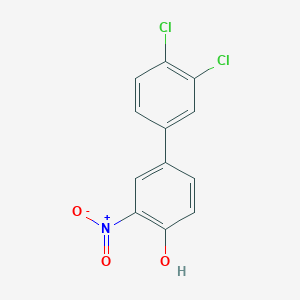

4-(3,4-Dichlorophenyl)-2-nitrophenol

Description

4-(3,4-Dichlorophenyl)-2-nitrophenol is a chlorinated nitrophenol derivative characterized by a phenol core substituted with a nitro group at position 2 and a 3,4-dichlorophenyl group at position 2.

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITJVZIYERIIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60686309 | |

| Record name | 3',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-60-5 | |

| Record name | [1,1′-Biphenyl]-4-ol, 3′,4′-dichloro-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261929-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-nitrophenol typically involves the nitration of 3,4-dichlorophenol. The process can be summarized as follows:

Nitration Reaction: 3,4-dichlorophenol is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. This reaction introduces a nitro group at the ortho position relative to the hydroxyl group on the phenol ring.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure 4-(3,4-Dichlorophenyl)-2-nitrophenol.

Industrial Production Methods

In an industrial setting, the production of 4-(3,4-Dichlorophenyl)-2-nitrophenol follows similar principles but on a larger scale. The process involves:

Bulk Nitration: Large quantities of 3,4-dichlorophenol are nitrated using industrial nitrating agents and equipment.

Continuous Processing: The reaction is carried out in continuous reactors to ensure consistent product quality and yield.

Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 4-(3,4-Dichlorophenyl)-2-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: Quinone derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-nitrophenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-nitrophenol involves its interaction with specific molecular targets. For instance, if used as a herbicide, it may inhibit photosynthesis by blocking electron transport in photosystem II, similar to the action of other phenolic herbicides. This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to its death.

Comparison with Similar Compounds

Structural Analogues: Chloro-Nitrophenol Isomers

Key positional isomers and analogues include:

Notes:

- Positional isomerism (e.g., 2-Cl vs. 4-Cl in chloro-nitrophenols) significantly impacts solubility and reactivity. For example, 4-Chloro-2-nitrophenol has a higher melting point (85–87°C) than its isomers, likely due to improved crystalline packing .

Fluorinated and Benzophenone Derivatives

Substitution of chlorine with fluorine or incorporation into benzophenone frameworks alters physicochemical and biological properties:

Key Findings :

- Benzophenone derivatives (e.g., 4,4'-Dichloro-3-nitrobenzophenone) exhibit extended conjugation, which may enhance UV stability but reduce solubility in polar solvents .

Dichlorophenyl-Substituted Heterocycles

Compounds with dichlorophenyl groups attached to heterocycles demonstrate diverse applications:

Comparative Insights :

- Pyrimidine derivatives (e.g., 6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine) show enhanced metabolic stability compared to phenolic analogues, making them preferable in drug design .

- The sertraline intermediate highlights the role of 3,4-dichlorophenyl groups in modulating serotonin reuptake inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.